3-Bromo-5-(((tert-butildimetilsilil)oxi)metil)piridina

Descripción general

Descripción

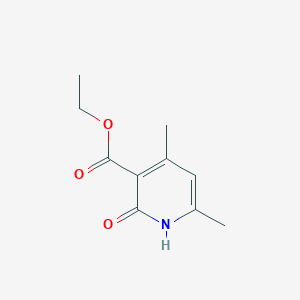

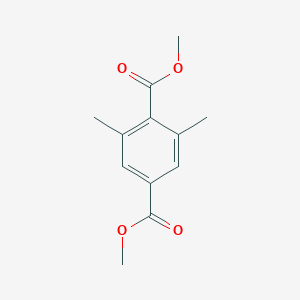

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group

Aplicaciones Científicas De Investigación

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the design and synthesis of potential drug candidates due to its ability to introduce functional groups selectively.

Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.

Biological Studies: Acts as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

Mecanismo De Acción

Target of Action

It is known that this compound can introduce propanol functionality to many pharmaceuticals .

Mode of Action

It is known to act as an alkylating agent in the synthesis of various compounds .

Biochemical Pathways

It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

As an alkylating agent, it likely contributes to the formation of various compounds .

Safety and Hazards

The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the following steps:

Bromination of Pyridine: The starting material, 3-hydroxymethylpyridine, is first brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 3-position of the pyridine ring.

Protection of Hydroxyl Group: The hydroxyl group is then protected by reacting the brominated pyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) to regenerate the free hydroxyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyldimethylsilyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Deprotection: Regeneration of 3-hydroxymethyl-5-bromopyridine.

Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-hydroxymethylpyridine: Lacks the tert-butyldimethylsilyl protection, making it more reactive but less stable.

3-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

3-Bromo-5-(((trimethylsilyl)oxy)methyl)pyridine: Uses a trimethylsilyl group for protection, which is less bulky and offers different steric effects.

Uniqueness

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to the combination of the bromine atom and the tert-butyldimethylsilyl-protected hydroxymethyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications.

Propiedades

IUPAC Name |

(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFJTLMTULVTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621171 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152351-91-2 | |

| Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)